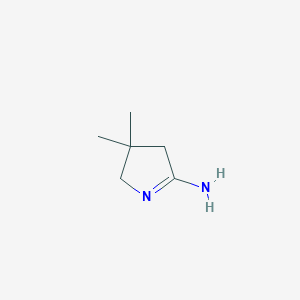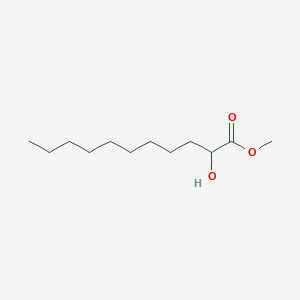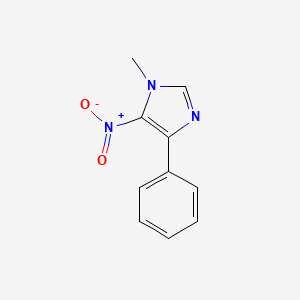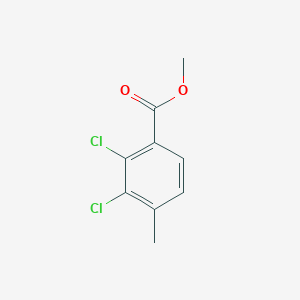
4-(4-Chlorophenyl)-2,6-diphenylpyridine
Descripción general
Descripción
4-(4-Chlorophenyl)-2,6-diphenylpyridine (CDPP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CDPP is a heterocyclic compound that belongs to the pyridine family. It has a molecular formula of C25H18ClN and a molecular weight of 377.87 g/mol. In
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-2,6-diphenylpyridine is not fully understood. However, it is believed that this compound exerts its anticancer and antimicrobial effects by inhibiting the activity of specific enzymes and proteins. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. This compound has also been found to inhibit the activity of bacterial gyrase, an enzyme that is essential for bacterial DNA replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to inhibit the formation of biofilms, which are communities of microorganisms that are resistant to antibiotics. In addition, this compound has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Chlorophenyl)-2,6-diphenylpyridine has several advantages for lab experiments. This compound is relatively easy to synthesize and is commercially available. This compound is also stable under normal laboratory conditions. However, this compound has several limitations for lab experiments. This compound is insoluble in water and requires the use of organic solvents for dissolution. This compound is also relatively expensive compared to other compounds used in scientific research.
Direcciones Futuras
There are several future directions for the use of 4-(4-Chlorophenyl)-2,6-diphenylpyridine in scientific research. This compound could be further studied for its potential applications in cancer therapy. This compound could also be further studied for its potential applications in antimicrobial therapy. In addition, this compound could be further studied for its potential applications in the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects of this compound.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-2,6-diphenylpyridine has shown potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. This compound has also been found to have antitumor activity in vivo. In addition, this compound has been found to have antimicrobial properties and has been shown to inhibit the growth of various bacterial strains.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2,6-diphenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZKEGSYQSVNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348153 | |
| Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1498-82-4 | |
| Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[(E)-Hydrazinylidenemethyl]-7H-purine](/img/structure/B3347965.png)








![4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine](/img/structure/B3348036.png)
![3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B3348044.png)